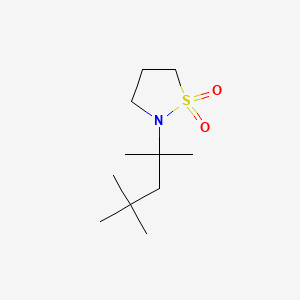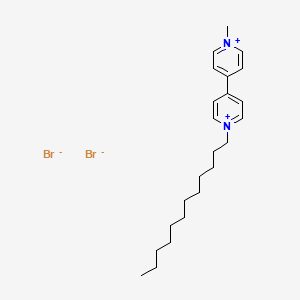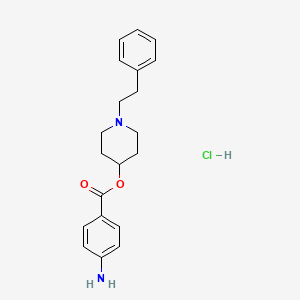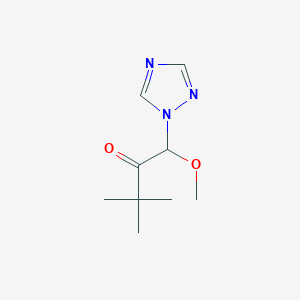![molecular formula C8H7I B14437043 Bicyclo[4.2.0]octa-1,3,5-triene, 7-iodo- CAS No. 78329-06-3](/img/structure/B14437043.png)
Bicyclo[4.2.0]octa-1,3,5-triene, 7-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[420]octa-1,3,5-triene, 7-iodo- is a chemical compound that belongs to the bicyclic family of organic compounds It is characterized by its unique structure, which includes a bicyclo[420]octa-1,3,5-triene core with an iodine atom attached at the 7th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of bicyclo[4.2.0]octa-1,3,5-triene, 7-iodo- typically involves the use of rhodium (I) complexes as catalysts. One common method is the one-pot procedure starting from terminal aryl alkynes. This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne . The rhodium catalyst employed is notable for the incorporation of a flexible NHC-based pincer ligand, which interconverts between mer- and fac-coordination modes to fulfill the orthogonal mechanistic demands of the two transformations .
Industrial Production Methods
Industrial production methods for bicyclo[4.2.0]octa-1,3,5-triene, 7-iodo- are not well-documented in the literature. the use of efficient catalytic systems and one-pot procedures, as described above, can be adapted for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-triene, 7-iodo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated bicyclic structures.
Substitution: The iodine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve standard laboratory techniques and equipment.
Major Products Formed
The major products formed from these reactions include various substituted bicyclo[4.2.0]octa-1,3,5-trienes, ketones, alcohols, and more saturated bicyclic compounds.
Applications De Recherche Scientifique
Bicyclo[4.2.0]octa-1,3,5-triene, 7-iodo- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the creation of photo and thermopolymerizable composites.
Mécanisme D'action
The mechanism of action of bicyclo[4.2.0]octa-1,3,5-triene, 7-iodo- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a versatile intermediate in synthetic chemistry. The presence of the iodine atom at the 7th position also influences its reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzocyclobutene: A similar bicyclic compound with a four-membered ring fused to a benzene ring.
Benzocyclobutane: Another related compound with a similar core structure but different functional groups.
Benzocyclobutene, 1,2-dihydro-: A hydrogenated derivative of benzocyclobutene.
Uniqueness
Bicyclo[4.2.0]octa-1,3,5-triene, 7-iodo- is unique due to the presence of the iodine atom at the 7th position, which imparts distinct chemical properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
78329-06-3 |
|---|---|
Formule moléculaire |
C8H7I |
Poids moléculaire |
230.05 g/mol |
Nom IUPAC |
7-iodobicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C8H7I/c9-8-5-6-3-1-2-4-7(6)8/h1-4,8H,5H2 |
Clé InChI |
MJWKGWMHKGYNNO-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=CC=CC=C21)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-dec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14436963.png)




![2-[(Dodecylamino)methyl]phenol](/img/structure/B14436988.png)

![1,7-Dioxaspiro[5.5]undec-2-ene](/img/structure/B14437003.png)

![Dipropyl [(methylamino)(phenyl)methyl]phosphonate](/img/structure/B14437019.png)

![N-(8-Methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)acetamide](/img/structure/B14437025.png)

![[(4-tert-Butyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14437030.png)
